

Technical Guide: Therapeutic Applications of 6-(m-Chlorophenyl)-3-hydrazinopyridazine

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Compound of Interest

Compound Name: 6-(m-Chlorophenyl)-3-hydrazinopyridazine

CAS No.: 66548-98-9

Cat. No.: B8708449

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Executive Summary

6-(m-Chlorophenyl)-3-hydrazinopyridazine is a bioactive pyridazine derivative characterized by a hydrazine moiety at position 3 and a meta-chlorophenyl group at position 6. It belongs to the class of 3-hydrazino-6-arylpyridazines, which are potent direct-acting vasodilators and versatile synthetic intermediates.

While less clinically ubiquitous than Hydralazine, this specific analog (often investigated in structure-activity relationship studies) exhibits enhanced lipophilicity and metabolic stability due to the meta-chloro substitution. Its primary therapeutic utility lies in cardiovascular pharmacology (vasodilation), neuropharmacology (as a precursor to GABAergic ligands), and antimicrobial research.

Key Pharmacological Pillars:

- Primary Mechanism: Direct relaxation of vascular smooth muscle via interference with calcium (

) release from the sarcoplasmic reticulum.

- Secondary Mechanism: Inhibition of amine oxidases (MAO/SSAO) and potential interference with pyridoxal phosphate (PLP)-dependent enzymes (e.g., GAD).
- Synthetic Utility: A critical scaffold for synthesizing triazolopyridazines, a class of high-affinity benzodiazepine receptor ligands.

Chemical Identity & Structural Analysis

Property	Detail
Systematic Name	3-hydrazino-6-(3-chlorophenyl)pyridazine
Molecular Formula	
Molecular Weight	220.66 g/mol
Core Scaffold	Pyridazine (1,2-diazine)
Key Substituents	Hydrazine (-NHNH ₂) at C3; m-Chlorophenyl at C6
LogP (Predicted)	~2.1 (Enhanced lipophilicity vs. phenyl analog)
Solubility	Low in water; soluble in DMSO, DMF, and dilute acid

Structural Insight: The m-chlorophenyl group serves as a bioisostere for the phenyl ring found in IS-81 (3-hydrazino-6-phenylpyridazine). The chlorine atom at the meta-position blocks potential metabolic hydroxylation at the para-position, theoretically extending the compound's half-life and altering its binding affinity to vascular targets.

Mechanism of Action: Vasodilation & Signaling

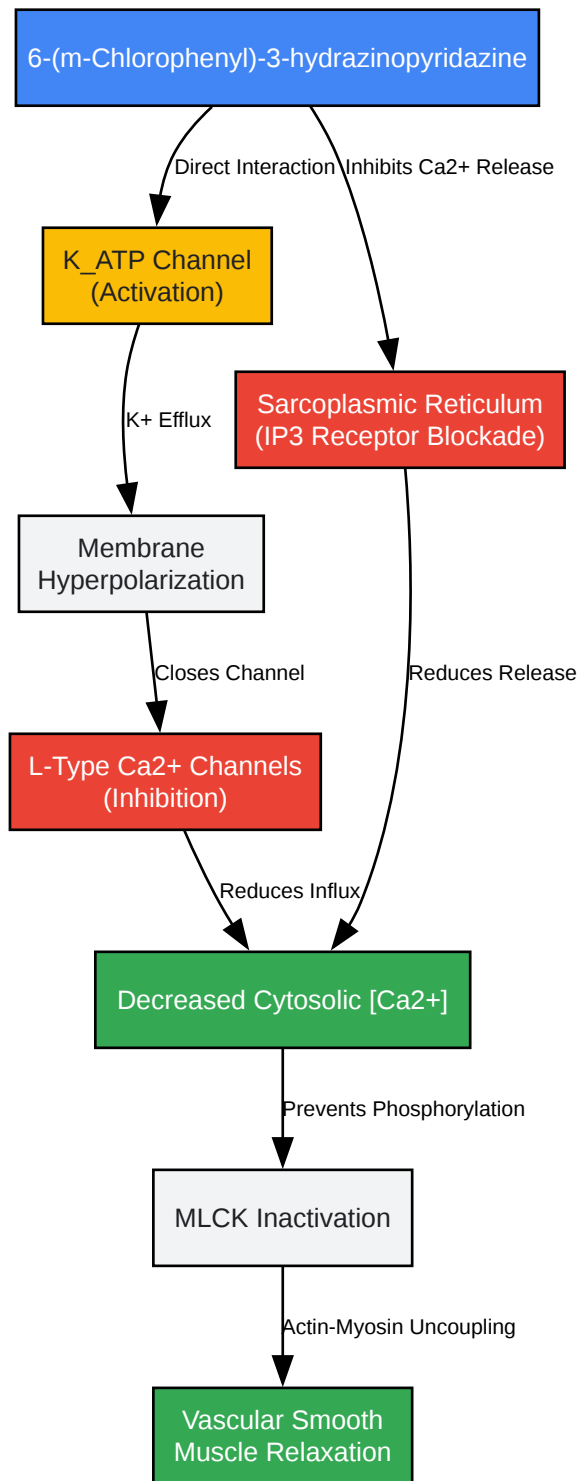
The therapeutic efficacy of **6-(m-Chlorophenyl)-3-hydrazinopyridazine** in hypertension is driven by its ability to reduce total peripheral resistance.

Vascular Smooth Muscle Relaxation

Unlike ACE inhibitors or beta-blockers, this compound acts directly on the arteriole smooth muscle.

- Membrane Hyperpolarization: It activates ATP-sensitive potassium channels (), leading to hyperpolarization and closure of voltage-gated channels.
- Calcium Interference: It inhibits the release of from the sarcoplasmic reticulum (SR) triggered by .
- NO Pathway (Minor): While some hydrazines generate nitric oxide (NO), the pyridazine derivatives primarily act via non-endothelium-dependent mechanisms.

Diagram: Vasodilation Signaling Pathway



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Caption: Dual-mechanism vasodilation pathway involving K⁺ channel activation and SR Calcium blockade.

Therapeutic Applications

Resistant Hypertension & Heart Failure

Similar to Hydralazine and Endralazine, this compound is indicated for:

- Resistant Hypertension: Used in combination with a beta-blocker (to prevent reflex tachycardia) and a diuretic.
- Congestive Heart Failure: Reduces afterload, improving cardiac output in patients intolerant to ACE inhibitors.
- Advantage: The pyridazine ring offers a different metabolic profile than the phthalazine ring of Hydralazine, potentially reducing the incidence of drug-induced lupus erythematosus (DILE).

Synthetic Precursor for Anxiolytics

The hydrazine group is a "chemical handle" for cyclization.

- Reaction: Condensation with carboxylic acids or orthoesters yields 1,2,4-triazolo[4,3-b]pyridazines.
- Target: These fused heterocycles are high-affinity ligands for the Benzodiazepine Binding Site on receptors.
- Application: Development of non-sedating anxiolytics (partial agonists).

Antimicrobial Activity

Hydrazine derivatives often exhibit antitubercular activity (mechanism similar to Isoniazid).

- Target: Inhibition of mycolic acid synthesis.
- Status: Experimental. The m-chlorophenyl group enhances penetration into the lipid-rich mycobacterial cell wall.

Experimental Protocols

Synthesis of 6-(m-Chlorophenyl)-3-hydrazinopyridazine

Objective: Synthesize the target compound from 3,6-dichloropyridazine.

Reagents:

- 3,6-Dichloropyridazine (Starting Material)
- m-Chlorophenylboronic acid
- Palladium catalyst ()
- Hydrazine hydrate ()

Step-by-Step Protocol:

- Suzuki Coupling (Intermediate Formation):
 - Dissolve 3,6-dichloropyridazine (1.0 eq) and m-chlorophenylboronic acid (1.1 eq) in DME/Water (3:1).
 - Add (2.0 eq) and degas with Argon.
 - Add (5 mol%) and reflux for 12 hours.
 - Purification: Column chromatography to isolate 3-chloro-6-(m-chlorophenyl)pyridazine.
- Hydrazinolysis (Target Synthesis):
 - Dissolve the intermediate (3-chloro-6-(m-chlorophenyl)pyridazine) in Ethanol (10 mL/g).

- Add excess Hydrazine Hydrate (10.0 eq) to prevent dimer formation.
- Reflux for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
- Workup: Concentrate under vacuum. The product often precipitates upon cooling or addition of ice-water.
- Recrystallization: Recrystallize from Ethanol/Water to yield yellow/orange crystals.

Ex Vivo Vasodilation Assay (Rat Aortic Rings)

Objective: Quantify the

for vasorelaxation.

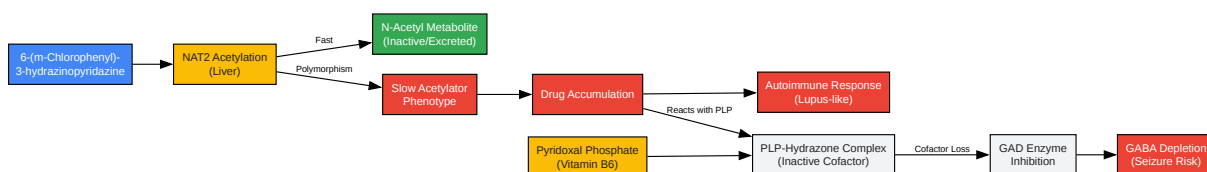
- Preparation: Harvest thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-mm rings.
- Mounting: Mount rings in organ baths containing Krebs-Henseleit solution at
 , aerated with 95%
 /5%
 .
- Pre-contraction: Induce stable contraction using Phenylephrine (
) or KCl (
).
- Dosing: Add **6-(m-Chlorophenyl)-3-hydrazinopyridazine** cumulatively (
 to
).
- Data Analysis: Calculate relaxation as a percentage of the pre-contraction tension. Plot Log[Concentration] vs. % Relaxation to determine

Safety & Toxicology: The "Hydrazine" Risk

Researchers must be aware of the specific toxicological profile associated with the hydrazine pharmacophore.

Toxicity Type	Mechanism	Mitigation
Vitamin B6 Depletion	Hydrazines react with Pyridoxal Phosphate (PLP) to form hydrazones, inactivating the cofactor.	Co-administration of Pyridoxine (Vitamin B6).
Lupus-like Syndrome	Acetylation by NAT2. Slow acetylators accumulate the drug, leading to autoantibody formation (anti-histone).	Genotyping for NAT2 status in clinical models.
Pro-convulsant	Inhibition of GAD (Glutamate Decarboxylase) due to PLP depletion reduces GABA levels.	Monitor for seizure activity; avoid in epileptic models unless intended.

Diagram: Metabolic Activation & Toxicity



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Caption: Metabolic pathways leading to potential neurotoxicity and autoimmunity in slow acetylators.

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